Technical Whitepaper: 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane (CAS 76852-66-9)
Technical Whitepaper: 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane (CAS 76852-66-9)
The following technical guide is structured as an advanced whitepaper designed for researchers and drug development professionals. It prioritizes mechanistic insight, reproducible protocols, and application-specific context.
Executive Summary
7-Chloro-1-(4-chlorophenyl)-1-oxoheptane (CAS 76852-66-9) is a bifunctional aromatic intermediate characterized by a dual-electrophile motif : a deactivated chlorophenyl ketone and a terminal alkyl chloride.[1] This structural unique selling point (USP) makes it a critical scaffold in the synthesis of PROTAC linkers , HDAC inhibitors , and antifungal azole analogs . Its 7-carbon alkyl chain provides a specific hydrophobic spacer length often required to span catalytic domains or bridge E3 ligases to target proteins.
This guide provides a definitive technical analysis of the compound, detailing optimized synthesis protocols, reactivity profiles, and safety standards required for high-integrity research.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The compound acts as a lipophilic building block. Its solubility profile dictates the use of non-polar to moderately polar organic solvents (DCM, THF, Toluene) for reaction optimization.
| Property | Specification |
| CAS Number | 76852-66-9 |
| IUPAC Name | 7-chloro-1-(4-chlorophenyl)heptan-1-one |
| Molecular Formula | |
| Molecular Weight | 259.17 g/mol |
| Physical State | White to off-white solid (low melting point) or viscous oil |
| LogP (Predicted) | ~4.71 (Highly Lipophilic) |
| H-Bond Acceptors | 1 (Ketone) |
| Rotatable Bonds | 7 (High flexibility for linker applications) |
| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water |
Synthetic Pathway & Protocol
The industrial and laboratory-scale synthesis of CAS 76852-66-9 relies on Friedel-Crafts Acylation .[1] This pathway is preferred due to the high regioselectivity afforded by the para-directing chlorine substituent on the benzene ring.
Reaction Mechanism
The reaction involves the acylation of chlorobenzene with 7-chloroheptanoyl chloride, catalyzed by anhydrous Aluminum Chloride (
Optimized Experimental Protocol (Self-Validating)
Note: All steps must be performed under an inert atmosphere (
Reagents:
-
Chlorobenzene (Reagent/Solvent)
-
7-Chloroheptanoyl Chloride (1.0 equiv)[1]
-
Aluminum Chloride (
, anhydrous, 1.1 equiv) -
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]
Step-by-Step Methodology:
-
Catalyst Activation: In a flame-dried 3-neck round bottom flask equipped with a reflux condenser and dropping funnel, suspend anhydrous
(1.1 equiv) in dry DCM (5 mL/mmol) at . -
Acyl Chloride Addition: Add 7-Chloroheptanoyl chloride (1.0 equiv) dropwise over 15 minutes. Observe the mixture for the evolution of HCl gas (use a scrubber). Stir for 30 minutes to form the acylium ion complex.
-
Substrate Addition: Add Chlorobenzene (1.2 equiv if limiting; excess if solvent) dropwise at
. -
Reaction Phase: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The spot for the acyl chloride should disappear.
-
Quench (Critical): Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl (to break the Aluminum-complex). Caution: Highly exothermic.
-
Workup: Extract the aqueous layer with DCM (
). Wash combined organics with saturated (to remove acid traces), then Brine. Dry over .[2] -
Purification: Concentrate in vacuo. Purify the crude oil via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the product.
Synthesis Workflow Diagram
Figure 1: Step-wise Friedel-Crafts acylation workflow for the synthesis of 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane.
Applications in Drug Discovery
The value of CAS 76852-66-9 lies in its orthogonal reactivity .[1] It possesses two distinct electrophilic sites that can be manipulated independently, making it an ideal "linker" molecule.
Reactivity Profile: The "Dual Electrophile"
-
Site A (Ketone): Susceptible to reduction (to alcohol), Grignard addition (to tertiary alcohol), or reductive amination.
-
Site B (Alkyl Chloride): A primary alkyl halide suitable for
substitution with amines, azides, thiols, or alkoxides.
Key Application Areas
-
PROTAC Linker Synthesis: The 7-carbon chain provides the necessary flexibility to bridge an E3 ligase ligand (e.g., Cereblon binder) and a Target Protein ligand. The alkyl chloride can be displaced by an amine-functionalized ligand, while the ketone can be modified to attach the second ligand.
-
HDAC Inhibitors: Many Histone Deacetylase inhibitors require a "Cap" group (the chlorophenyl ring) connected via a hydrophobic spacer (the heptyl chain) to a Zinc-binding group (ZBG). This molecule provides the Cap and Spacer pre-assembled.
-
Antifungal Research: The chlorophenyl-ketone motif is reminiscent of the pharmacophore found in azole antifungals. This intermediate allows for the attachment of imidazole or triazole rings via the terminal chloride.
Functionalization Pathway Diagram
Figure 2: Divergent synthetic utility of CAS 76852-66-9 in generating PROTAC linkers and bioactive scaffolds.[1]
Safety & Handling (MSDS Summary)
As a halogenated ketone, this compound requires strict adherence to safety protocols.
-
GHS Classification: Warning (GHS07).[3]
-
Hazards:
-
Storage: Store in a cool, dry place (
recommended). Keep container tightly closed to prevent hydrolysis of the chloride over extended periods. -
Disposal: Must be disposed of as halogenated organic waste.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2733479, 7-Chloro-1-(4-chlorophenyl)-1-heptanone.[1] Retrieved from [Link]
- Olah, G. A. (1973).Friedel-Crafts and Related Reactions. Wiley-Interscience.
-
Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology. (Contextual reference for alkyl chain linkers). Retrieved from [Link][1][5][2]
Sources
- 1. 7-CHLORO-1-OXO-1-PHENYLHEPTANE | 17734-41-7 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. CN105152886A - Synthetic method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone - Google Patents [patents.google.com]
